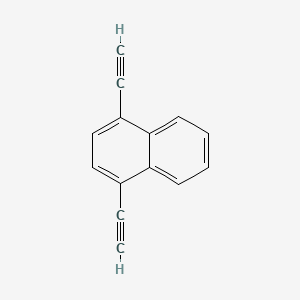

1,4-Diethynylnaphthalene

Description

Contextualization within Diethynylarene Chemistry

1,4-Diethynylnaphthalene belongs to the class of diethynylarenes, which are aromatic hydrocarbons containing two ethynyl (B1212043) groups. nih.gov This class of compounds, which also includes derivatives of benzene (B151609), biphenyl, and anthracene, serves as fundamental building blocks in the construction of larger, more complex molecular architectures. nih.govreading.ac.uk The rigid nature of the naphthalene (B1677914) core combined with the reactive terminal acetylene (B1199291) groups allows for the formation of well-defined, extended π-conjugated systems. oup.comresearchgate.net

The polymerization of diethynylarenes is a key area of study, with research exploring selective polymerization at one of the two acetylene bonds. nih.gov This control over the polymerization process is crucial for creating polymers with specific, repeatable structures and predictable properties. nih.gov The resulting polymers often exhibit high thermal stability and unique electronic characteristics, making them suitable for various applications in materials science. oup.comscispace.com

Significance as a Building Block in Conjugated Systems

The primary significance of this compound lies in its role as a versatile building block for the synthesis of conjugated polymers and other advanced materials. nih.govtandfonline.com Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. This delocalization is responsible for the unique electronic and photophysical properties of these materials, such as electrical conductivity and fluorescence. oup.comtandfonline.com

The rigid and planar structure of the naphthalene unit, coupled with the linear acetylene linkers, facilitates the creation of highly ordered, extended π-electronic systems when incorporated into polymers. oup.com These polymers can be synthesized through various methods, including Diels-Alder polymerization and Pd-catalyzed Sonogashira reactions. oup.commpg.deoup.com For instance, the Diels-Alder polymerization of this compound with other monomers has been used to create functional polyphenylenes and ladder polymers. scispace.commpg.de These materials are being investigated for their potential use in applications such as polymer electrolyte membranes. mpg.de

Furthermore, this compound is utilized in the synthesis of organometallic complexes. researchgate.netacs.org By bridging metal centers, it facilitates strong electronic communication between them, leading to materials with interesting magnetic and electronic properties. researchgate.netacs.orgacs.org The resulting mixed-valence compounds are of interest for their potential applications in molecular electronics. researchgate.netacs.org

Detailed Research Findings

Recent research has explored the use of this compound in creating luminescent materials. Gold(I)-alkynyl diphosphine complexes incorporating a this compound spacer have been shown to exhibit dual emission in both solution and the solid state. rsc.org These findings open up possibilities for the development of new materials with unique photophysical behaviors. rsc.org

Another area of investigation involves the synthesis of chiral conjugated polymers using a derivative of this compound. oup.comoup.com A linear conjugated polymer created through the polymerization of 2,3-dibutoxy-1,4-diethynylnaphthalene and a chiral binaphtho-crown-ether derivative displayed strong green-blue fluorescence. oup.comoup.com This polymer also showed potential as a fluorescent sensor for certain metal ions. oup.com

The table below summarizes key findings from recent research on this compound and its derivatives.

| Research Area | Key Finding | Potential Application |

| Luminescent Materials | Gold(I) complexes with this compound spacers exhibit dual emission. rsc.org | Development of novel photophysical materials. rsc.org |

| Chiral Conjugated Polymers | A polymer containing 2,3-dibutoxy-1,4-diethynylnaphthalene shows strong fluorescence and sensing capabilities. oup.comoup.com | Fluorescent sensors for metal ions. oup.com |

| Organometallic Complexes | This compound bridges facilitate strong electronic coupling between metal centers. researchgate.netacs.org | Molecular electronics. researchgate.netacs.org |

| Polymer Synthesis | Diels-Alder polymerization of this compound yields functional polyphenylenes. scispace.commpg.de | Polymer electrolyte membranes. mpg.de |

Structure

3D Structure

Properties

CAS No. |

64856-90-2 |

|---|---|

Molecular Formula |

C14H8 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1,4-diethynylnaphthalene |

InChI |

InChI=1S/C14H8/c1-3-11-9-10-12(4-2)14-8-6-5-7-13(11)14/h1-2,5-10H |

InChI Key |

SQRXPIFWONPVFF-UHFFFAOYSA-N |

SMILES |

C#CC1=CC=C(C2=CC=CC=C12)C#C |

Canonical SMILES |

C#CC1=CC=C(C2=CC=CC=C12)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diethynylnaphthalene

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a primary route to forming the carbon-carbon bonds necessary for the synthesis of 1,4-diethynylnaphthalene and its derivatives. nobelprize.orgresearchgate.net The Sonogashira coupling, in particular, is a powerful and versatile method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org

This reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., copper(I) iodide, CuI), and an amine base. organic-chemistry.orgorgsyn.org The synthesis of this compound via this method often starts from a 1,4-dihalonaphthalene, such as 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene. wikipedia.orgnih.gov The choice of halide can influence the reaction conditions, with iodides generally being more reactive than bromides. wikipedia.org

The following table summarizes representative conditions for the Sonogashira coupling to produce precursors to this compound.

| Starting Material | Alkyne | Catalyst System | Base/Solvent | Conditions | Product | Yield |

| 1,4-Dibromonaphthalene | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂, CuI | Piperidine | 80 °C, overnight | 1,4-Bis(trimethylsilylethynyl)naphthalene | 95% nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Amine Base | Room Temp | Bis(4-bromophenyl)acetylene | High wikipedia.org |

| 1,4-Diiodonaphthalene | (Triisopropylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 80 °C, 3 h | 1,4-Bis[(triisopropylsilyl)ethynyl]naphthalene | 73% rsc.org |

This table presents data for the synthesis of precursors to diethynyl aromatics, illustrating the general conditions of the Sonogashira reaction.

Synthesis from Silylethynyl Precursors

A common and practical strategy for the synthesis of terminal alkynes, including this compound, involves the use of silyl-protected alkyne precursors. nih.gov The most frequently used protecting group is the trimethylsilyl (B98337) (TMS) group. The synthesis, therefore, proceeds in two main steps: first, the synthesis of the silyl-protected compound, 1,4-bis(trimethylsilylethynyl)naphthalene, and second, the removal of the silyl (B83357) groups (desilylation).

The initial synthesis of 1,4-bis(trimethylsilylethynyl)naphthalene is typically achieved via a Sonogashira coupling between a 1,4-dihalonaphthalene and trimethylsilylacetylene. nih.govscispace.com This reaction benefits from the stability and ease of handling of trimethylsilylacetylene compared to acetylene (B1199291) gas.

Once the silylated precursor is obtained, the TMS groups are removed to yield the terminal alkyne. This desilylation can be accomplished under mild conditions using a fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). scispace.com The reaction is often carried out in a protic solvent like methanol (B129727) or in a mixture of solvents such as methanol and tetrahydrofuran (B95107) (THF). scispace.com

The following table details the two-step process starting from the synthesis of the silylated precursor to its desilylation.

| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1. Silylation | 1,4-Dibromonaphthalene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Piperidine | Piperidine | 80 °C, overnight | 1,4-Bis(trimethylsilylethynyl)naphthalene | 95% nih.gov |

| 2. Desilylation | 1,4-Bis(trimethylsilylethynyl)naphthalene | KF | MeOH/THF | Room Temp, 3 h | This compound | Not specified scispace.com |

This interactive table outlines the synthesis of this compound via a silylethynyl precursor, showing the reagents and conditions for each step.

One-Pot Synthetic Protocols

To improve synthetic efficiency and avoid the isolation of potentially sensitive intermediates like terminal alkynes, one-pot synthetic protocols have been developed. scispace.compublish.csiro.auresearchgate.net These procedures combine multiple reaction steps into a single reaction vessel without the need for intermediate purification.

In the context of this compound synthesis, a common one-pot approach involves the in situ desilylation of a protected bis(alkyne) like 1,4-bis(trimethylsilylethynyl)naphthalene, followed by a subsequent Sonogashira cross-coupling with an aryl halide. scispace.comresearchgate.net This method is particularly advantageous as it avoids handling the terminal this compound, which can be less stable than its silyl-protected counterpart. scispace.com

The process typically begins with the desilylation of the silyl-protected starting material using a reagent like potassium fluoride or tetrabutylammonium fluoride. scispace.com Once the terminal alkyne is formed in situ, the palladium catalyst, copper co-catalyst, and the desired coupling partner (an aryl halide) are added to the reaction mixture to proceed with the Sonogashira coupling. scispace.compublish.csiro.au This two-step, one-pot strategy has been successfully employed to synthesize various oligo(arylene-ethynylene) molecular wires. scispace.compublish.csiro.auresearchgate.net

The table below provides a generalized overview of a one-pot deprotection and coupling sequence.

| Step | Intermediate Precursor | Reagents | Conditions | Final Product | Overall Yield |

| 1. In situ Desilylation | 1,4-Bis(trimethylsilylethynyl)naphthalene | KF in MeOH/THF | Room Temperature | This compound (not isolated) | - |

| 2. Sonogashira Coupling | This compound (from step 1) | Aryl Halide, Pd Catalyst, CuI | Room Temperature | Aryl-capped this compound derivative | Up to 70% publish.csiro.auresearchgate.net |

This table illustrates a one-pot protocol where this compound is generated in situ and used in a subsequent coupling reaction.

Polymerization Science of 1,4 Diethynylnaphthalene

Homopolymerization Pathways

The homopolymerization of 1,4-diethynylnaphthalene can be initiated through several distinct methods, each yielding polymers with different structural characteristics and properties. These pathways include initiation by high-energy radiation, ultraviolet light, heat, and catalysis by transition metals.

Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays (γ-rays), to initiate the polymerization process. ichtj.waw.pl This method can be applied to monomers in the solid state, often leading to the formation of crosslinked and insoluble polymer networks. The initiation occurs through the generation of reactive species, such as radicals, upon interaction of the radiation with the monomer. iaea.orgnih.gov

Studies on the radiation-induced solid-phase polymerization of diethynylarenes, such as the structurally similar p-diethynylbenzene (p-DEB), provide insights into the expected behavior of this compound. When p-DEB crystals are irradiated with γ-rays from a ⁶⁰Co source, they undergo polymerization. mdpi.com The process can lead to the formation of insoluble polymers, indicating a high degree of crosslinking. mdpi.com In some cases, at lower radiation doses, soluble fractions can be obtained, which are typically branched oligomers. mdpi.com

The mechanism in the solid state is complex. After the initial formation of a linear macroradical, delocalization of the unpaired electron can occur within the growing conjugated system. This can be followed by the addition of the macroradical to the double bond of another polymer chain, leading to branching and eventual crosslinking. mdpi.com This results in a polymer network that is often intractable and difficult to characterize fully. The irradiation of diethynylarene solutions, in contrast, often shows little to no polymerization, highlighting the importance of the crystalline lattice in facilitating the reaction. mdpi.com

| Monomer | Radiation Source | Phase | Observations | Resulting Polymer Structure |

|---|---|---|---|---|

| p-Diethynylbenzene (p-DEB) | γ-rays (⁶⁰Co) | Solid (Crystalline) | Formation of insoluble products at high doses. Soluble fractions at low doses. | Crosslinked network; branched oligomers in soluble fraction. mdpi.com |

| p-Diethynylbenzene (p-DEB) | γ-rays (⁶⁰Co) | Solution (Ethanol) | No significant polymerization observed. | - |

Photopolymerization of this compound is highly dependent on the crystalline structure of the monomer. The arrangement of the monomer molecules in the crystal lattice dictates the feasibility and the stereochemistry of the polymerization reaction. This topochemical control is a hallmark of solid-state photopolymerization. mdpi.com

Research on the photopolymerization of crystalline this compound has revealed that the reaction proceeds via a 1,4-addition mechanism to the naphthalene (B1677914) ring system, rather than a simple polymerization of the acetylenic groups. This leads to a polymer with a ladder-like structure. The reaction is thought to be initiated by the formation of an excited state of the naphthalene ring upon UV irradiation.

The specific crystalline modification of this compound is crucial. Only certain crystal packing arrangements allow for the appropriate alignment of the ethynyl (B1212043) groups for polymerization to occur. In a reactive crystal, the monomer molecules are stacked in a way that the distance and orientation between the reactive centers of adjacent molecules fall within the required parameters for bond formation. The polymerization can lead to a highly ordered, crystalline polymer, where the crystal structure of the polymer is directly related to that of the monomer. acs.org

The photopolymerization process can be terminated by the accumulation of mechanical stress within the crystal as the polymer chain grows, which can limit the final conversion. mdpi.com The resulting photopolymer is often insoluble due to its rigid ladder structure.

Thermal polymerization of this compound involves heating the monomer to induce polymerization without the need for an initiator. This process typically requires elevated temperatures and leads to the formation of highly crosslinked, insoluble, and infusible materials.

Studies on the thermal behavior of diethynylarenes, including analogues of this compound, have been conducted using techniques such as Differential Scanning Calorimetry (DSC). mdpi.comeag.comhu-berlin.deresearchgate.netyoutube.com DSC analysis can reveal the temperatures at which exothermic polymerization and crosslinking reactions occur. For instance, the thermal curing of p-diethynylbenzene results in a dark, insoluble product. mdpi.com

The thermal polymerization of 1,4-diethynyl-2,3-dichloronaphthalene, a derivative of this compound, has been shown to be more effective than that of the parent compound. The resulting polymer is insoluble, and spectroscopic analysis indicates a reduction in the number of terminal ethynyl groups, suggesting that they have participated in crosslinking reactions. mdpi.com The high degree of crosslinking in thermally polymerized diethynylarenes makes them attractive as precursors for carbon materials and as thermosetting resins for high-temperature applications.

Transition metal catalysts offer a versatile and controlled approach to the polymerization of this compound, allowing for the synthesis of polymers with specific architectures, such as well-defined phenylene structures or linear polyene chains.

Polycyclotrimerization is a powerful method for synthesizing hyperbranched or crosslinked polyphenylenes from diethynyl monomers. This reaction involves the cyclotrimerization of the ethynyl groups to form benzene (B151609) rings, which act as branching or crosslinking points in the polymer structure. nih.gov

Catalysts based on cobalt, such as [(EtO)₃P]₄·CoI, and nickel, such as Ni(C₅H₇O₂)₂·Ph₃P, have been effectively used for the polycyclotrimerization of diethynylarenes. mdpi.comnih.gov The reaction typically proceeds to high conversion, with the near-complete disappearance of the ethynyl proton signals in the ¹H-NMR spectra of the resulting polymers. The newly formed phenylene units are predominantly 1,2,4- and 1,3,5-substituted. nih.gov These highly aromatic, crosslinked polymers exhibit excellent thermal stability.

| Catalyst System | Monomer | Resulting Phenylene Structures | Polymer Properties |

|---|---|---|---|

[(EtO)₃P]₄·CoI | p-Diethynylbenzene | 1,2,4- and 1,3,5-trisubstituted | Insoluble, crosslinked polyphenylenes. nih.gov |

Ni(C₅H₇O₂)₂·Ph₃P | p-Diethynylbenzene | Phenylene fragments (assumed 1,2,4- and 1,3,5-trisubstituted) | Soluble prepolymer at controlled reaction times, becomes a gel with longer reaction. mdpi.com |

TaCl₅/Ph₄Sn | 1,4-diethynylbenzene, 2,6-diethynylnaphthalene | Not specified, assumed trisubstituted phenylene | High gas sorption capacities. cuni.cz |

Chain-growth polymerization of this compound allows for the formation of polymers with a polyacetylene-type backbone. wikipedia.org This approach contrasts with polycyclotrimerization as it involves the polymerization of one of the two ethynyl groups in a chain-reaction manner, leaving the other ethynyl group as a pendant group on the polymer chain.

Rhodium-based catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), are particularly effective for the chain-growth polymerization of diethynylarenes. cuni.czresearchgate.net The polymerization proceeds via an insertion mechanism, where the monomer inserts into the rhodium-acetylide bond of the growing polymer chain. This process can lead to the formation of high molecular weight polymers.

The polymerization of bifunctional monomers like this compound with these catalysts often results in the formation of crosslinked, microporous polymer networks. cuni.cz The crosslinking occurs through the participation of the pendant ethynyl groups in subsequent polymerization or cyclotrimerization reactions. The resulting materials can have high surface areas and are of interest for applications such as gas storage and separation. The dynamics of the polymerization, including the rate of polymerization and the degree of crosslinking, can be controlled by adjusting the reaction conditions, such as the choice of solvent and the monomer-to-catalyst ratio.

Control of Polymer Architecture: Linear vs. Hyperbranched Structures

The architecture of polymers derived from this compound can be directed towards either linear or highly branched structures, primarily through the choice of polymerization method. Hyperbranched polymers (HBPs) are characterized by their three-dimensional, globular structures with a high density of terminal functional groups. rsc.org This structure imparts unique properties such as low viscosity and high solubility compared to their linear counterparts. rsc.org

The synthesis of hyperbranched polyphenylenes can be achieved through the polycyclotrimerization of diynes like this compound. acs.orgmdpi.com This process, often catalyzed by transition metals, involves the cyclization of three ethynyl groups to form a benzene ring, which serves as a branch point. mdpi.comnih.gov As the polymerization proceeds, a highly branched, dendritic architecture is formed. The structural characteristics of these polymers are determined by the synthesis method. frontiersin.org

In contrast, achieving a purely linear polymer from this compound is challenging. Linear chain growth would require selective polymerization at only one of the two ethynyl groups, which is difficult to control. mdpi.com Most polymerization reactions involving both ethynyl groups tend to produce crosslinked networks rather than simple linear chains. However, under specific catalytic conditions, it is possible to form soluble polymers that are largely linear with some degree of branching. mdpi.com The control over polymer architecture is crucial as it dictates the material's physical and chemical properties, such as solubility, thermal stability, and mechanical strength. nih.govresearchgate.net

| Polymer Architecture | Controlling Factors | Resulting Properties |

| Hyperbranched | Polycyclotrimerization catalysts (e.g., TaCl₅, Ni complexes) | High solubility, low solution/melt viscosity, high density of terminal groups. rsc.orgacs.org |

| Linear/Branched | Specific catalytic systems, controlled reaction conditions | Can be soluble but often prone to crosslinking. |

| Crosslinked Network | Most polymerization conditions (thermal, radical, many catalysts) | Insoluble, infusible, high thermal stability. mdpi.com |

Formation of Soluble and Crosslinked Poly(this compound)

The solubility of polymers derived from this compound is directly linked to their molecular architecture. Due to the presence of two reactive ethynyl groups on the monomer, polymerization often leads to the formation of highly crosslinked, insoluble, and infusible networks. mdpi.com This is a common outcome in the polymerization of various diethynylarenes. mdpi.comnih.gov

However, soluble polymers can be synthesized under certain conditions. The formation of hyperbranched polyphenylenes via polycyclotrimerization, for example, can yield polymers that are completely soluble in common organic solvents. acs.org This solubility, despite the high molecular weight, is a characteristic feature of the compact, globular architecture of hyperbranched polymers, which minimizes intermolecular chain entanglement. frontiersin.orgresearchgate.net

Soluble, non-crosslinked polymers have also been obtained through other catalytic systems. For instance, using a nickel complex catalyst, soluble poly(p-diethynylbenzene) with a significant molecular weight has been synthesized, suggesting that similar approaches could yield soluble poly(this compound). mdpi.com The key to achieving solubility lies in preventing extensive crosslinking by controlling the reaction pathways, for instance, by promoting cyclotrimerization over linear propagation or by stopping the reaction at a point before the gelation threshold is reached.

Copolymerization and Functionalized Polymeric Architectures

Copolymerization of this compound with other monomers opens pathways to a wide range of functionalized polymers with tailored properties.

Diels-Alder Polymerization for Polyphenylenes

A powerful method for creating well-defined polyphenylenes involves the [4+2] Diels-Alder cycloaddition reaction. In this approach, this compound acts as a dienophile and is reacted with a comonomer containing two diene functionalities, such as a bis(cyclopentadienone). scispace.commpg.de This catalyst-free polymerization is highly efficient and tolerant of various functional groups, allowing for the synthesis of complex polymer structures. researchgate.net

This strategy has been successfully employed to create precisely functionalized polyphenylenes. For example, polyelectrolytes have been synthesized by the Diels-Alder polymerization of this compound with a pre-sulfonated bis(cyclopentadienone) monomer. scispace.commpg.deresearchgate.net This method allows for exact control over the number and position of functional groups, which is a significant advantage over post-polymerization functionalization methods that can be random. scispace.comresearchgate.net The resulting sulfonated polyphenylenes exhibit good thermal stability and mechanical strength and have been investigated for use as proton-conducting membranes in fuel cells. researchgate.netsfu.ca

| Comonomer | Polymer Type | Key Features | Application Area |

| Pre-sulfonated bis(cyclopentadienone) | Sulfonated Polyelectrolyte | Precise control of sulfonation degree, high ion exchange capacity. scispace.comresearchgate.net | Proton Exchange Membranes (PEMs) for Fuel Cells. sfu.ca |

| Phenyl-substituted bis(cyclopentadienone)s | Phenylated Polyphenylenes | High thermal stability (up to 550°C), good solubility. mpg.de | Organic (opto)electronics. scispace.com |

Integration into Conjugated Poly(aryleneethynylene)s

This compound is an important building block for conjugated poly(aryleneethynylene)s (PAEs). tandfonline.combath.ac.uk These polymers are characterized by a backbone of alternating aromatic and ethynylene (-C≡C-) units, leading to extended π-conjugation. This conjugation imparts interesting electronic and optical properties, making them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and sensors. tandfonline.com

The most common method for synthesizing PAEs incorporating this compound is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of the terminal ethynyl groups of this compound with a dihaloaromatic comonomer (e.g., diiodobenzene, dibromopyridine). This versatile reaction allows for the incorporation of a wide variety of aromatic and heteroaromatic rings into the polymer backbone, enabling fine-tuning of the polymer's electronic and physical properties.

Derivatives for Advanced Polymer Precursors

Functionalized derivatives of this compound serve as precursors for advanced, high-performance polymers. The strategy involves synthesizing monomers that bear multiple ethynyl groups, which can then be thermally or catalytically cured to form highly cross-linked, high-carbon-content materials. harvard.edu These resulting solids are expected to exhibit exceptional thermal stability and hardness. harvard.edu

While this compound itself is a precursor, further derivatization of the naphthalene core can introduce additional functionalities or processing advantages. For example, introducing solubilizing groups can improve the processability of the precursor polymer before it is cross-linked into its final, insoluble form. This approach is analogous to the development of other advanced polymer systems where soluble, tractable prepolymers are first synthesized and then cured. harvard.edu The development of such derivatives is crucial for creating materials for demanding applications where high thermal and mechanical stability are required. rsc.org

Supramolecular Chemistry and Self Assembly of 1,4 Diethynylnaphthalene Systems

Supramolecular Self-Assembly Behaviors

The self-assembly of 1,4-diethynylnaphthalene is highly sensitive to its environment, particularly the polarity of the solvent. rsc.org In strong polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and water, the compound remains in a monomeric, well-dissolved state. rsc.org This is evidenced by nearly identical fluorescence spectra at both low and high concentrations and the absence of the Tyndall effect, which indicates no large aggregates are formed. rsc.org

In contrast, self-assembly readily occurs in less polar solvents like acetone (B3395972) and acetonitrile. rsc.org This process is driven by solvophobic effects and intermolecular π-π stacking interactions between the naphthalene (B1677914) cores. The formation of these aggregates is confirmed through spectroscopic analysis. UV-Vis absorption spectra show a shoulder peak that red-shifts to around 400 nm in these less polar solvents, compared to a 385 nm shoulder in more polar environments. rsc.org This behavior, along with a significant red-shift in the fluorescence spectra at higher concentrations, points to the formation of H-aggregates. rsc.org H-aggregation refers to a parallel, face-to-face stacking arrangement of chromophores, which is a common assembly motif for planar aromatic molecules. rsc.orgpradeepresearch.org

The table below summarizes the observed solvent-dependent behavior of this compound based on spectroscopic evidence.

| Solvent | Polarity | Self-Assembly Behavior | Spectroscopic Evidence |

| Water (H₂O) | High | Monomeric | No significant spectral shift with concentration; no Tyndall effect. rsc.org |

| Methanol | High | Monomeric | No significant spectral shift with concentration; no Tyndall effect. rsc.org |

| DMF | High | Monomeric | No significant spectral shift with concentration; no Tyndall effect. rsc.org |

| DMSO | High | Monomeric | No significant spectral shift with concentration; no Tyndall effect. rsc.org |

| Acetonitrile | Medium | Forms H-aggregates | Red-shifted fluorescence at high concentration; Tyndall effect observed. rsc.org |

| Acetone | Medium | Forms H-aggregates | Red-shifted fluorescence at high concentration; Tyndall effect observed. rsc.org |

This table is generated based on findings reported in scientific literature. rsc.org

Energy Transfer Processes in Co-Assembled Systems

The self-assembled aggregates of this compound can function as an energy donor scaffold in co-assembled systems containing suitable acceptor molecules. rsc.org This process typically occurs via Förster Resonance Energy Transfer (FRET), a non-radiative mechanism where an excited donor chromophore transfers its energy to a nearby acceptor. wikipedia.orgedinst.com The efficiency of FRET is acutely dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption spectra. wikipedia.orgedinst.comnih.gov

In systems where this compound assemblies act as the donor, co-assembly with various fluorescent dyes as acceptors leads to efficient energy transfer. rsc.org This is observed through the quenching of the donor's fluorescence and the simultaneous appearance of sensitized emission from the acceptor dye. rsc.org The organized, close-packed nature of the supramolecular assembly ensures that the donor and acceptor molecules are in sufficient proximity for the FRET mechanism to be effective. rsc.org

Research has demonstrated this principle by co-assembling this compound with several common rhodamine and other dyes. rsc.org The ability of the this compound bridge to mediate electronic communication is a key factor, a property also observed in discrete organometallic complexes where it facilitates photodriven metal-to-metal electron transfer. researchgate.net

The table below details the components of such FRET systems.

| System Component | Role | Specific Examples |

| This compound Assembly | Energy Donor | Self-assembled H-aggregates in H₂O/CH₃CN solution. rsc.org |

| Fluorescent Dyes | Energy Acceptor | Sulforhodamine 101 (SR101), Eosin Y (EY), Pontacyl Brilliant Blue (PB), Rhodamine B (RhB). rsc.org |

This table outlines the donor-acceptor pairs used in FRET studies involving this compound co-assemblies. rsc.org

Synthesis of Metal-Diethynylnaphthalene Complexes

The terminal alkyne groups of this compound serve as reactive sites for coordination to various metal fragments, leading to the formation of stable and well-defined metal-containing molecular wires.

The synthesis of binuclear organoiron complexes bridged by this compound typically begins with the formation of a bis(vinylidene) species. rsc.orgrsc.orgnih.gov The reaction of freshly prepared this compound with the iron chloride precursor, [Cp(dppe)FeCl], in the presence of a salt like NaPF₆ or NaBPh₄, yields the binuclear bis(vinylidene) complex, [Cp(dppe)Fe=C=CH-(1,4-nph)-CH=C=Fe(dppe)Cp][X]₂. rsc.orgrsc.org This vinylidene precursor can then be converted into its corresponding bis(acetylide) analogue. rsc.orgrsc.orgnih.gov Deprotonation of the bis(vinylidene) complex using a strong base, such as potassium tert-butoxide, results in the formation of the neutral bis(acetylide) complex, [Cp(dppe)Fe-C≡C-(1,4-nph)-C≡C-Fe(dppe)Cp*], in high yield (80%). rsc.orgrsc.orgnih.gov

| Complex Type | Chemical Formula | Synthesis Method | Yield | Reference |

|---|---|---|---|---|

| Bis(vinylidene) | [Cp(dppe)Fe=C=CH-(C₁₀H₆)-CH=C=Fe(dppe)Cp][PF₆]₂ | Reaction of this compound with [Cp(dppe)FeCl] and NaPF₆ | Not specified | rsc.orgrsc.org |

| Bis(acetylide) | [Cp(dppe)Fe-C≡C-(C₁₀H₆)-C≡C-Fe(dppe)Cp*] | Deprotonation of the bis(vinylidene) precursor with potassium tert-butoxide | 80% | rsc.orgrsc.orgnih.gov |

The synthetic methodology can be extended to create more complex heterometallic systems. rsc.orgrsc.orgnih.gov A heterotrimetallic complex containing two iron centers and one ruthenium center has been synthesized by reacting the binuclear iron bis(vinylidene) complex with a ruthenium precursor, [CpRu(CH₃CN)₃][PF₆]. rsc.orgrsc.orgnih.govresearchgate.net This reaction yields the complex [{Cp(dppe)Fe=C=CH}₂-{μ-(η⁶-1,4-nph)RuCp}][PF₆]₃ with an 82% yield, where the ruthenium atom is coordinated to the naphthalene ring in an η⁶ fashion. rsc.orgrsc.orgnih.govresearchgate.net A regiopure bis(acetylide) isomer of this heterotrimetallic system, [Cp(dppe)FeC≡C-(1,4-nph(RuCp))-C≡CFe(dppe)Cp][PF₆], has also been isolated as a dark brown powder in 61% yield. rsc.orgrsc.orgnih.govresearchgate.net

| Complex Type | Chemical Formula | Synthesis Method | Yield | Reference |

|---|---|---|---|---|

| Trimetallic Bis(vinylidene) | [{Cp(dppe)Fe=C=CH}₂-{μ-(η⁶-C₁₀H₆)RuCp}][PF₆]₃ | Reaction of the diiron bis(vinylidene) complex with [CpRu(CH₃CN)₃][PF₆] | 82% | rsc.orgrsc.orgnih.gov |

| Trimetallic Bis(acetylide) | [Cp(dppe)FeC≡C-(C₁₀H₆(RuCp))-C≡CFe(dppe)Cp][PF₆] | Isomerization of the trimetallic bis(vinylidene) complex | 61% | rsc.orgrsc.orgnih.gov |

This compound also serves as a precursor for ligands used in the synthesis of gold(I) complexes. rsc.org For instance, the diphosphine ligand 1,4-Bis-[(diphenylphosphino)ethynyl]naphthalene can be prepared from this compound. rsc.org This ligand is then used to prepare dinuclear gold(I) complexes with the general structure (RC₂Au)PPh₂–PAH–PPh₂(AuC₂R), where the PAH is the diethynylnaphthalene spacer. rsc.org These types of complexes, featuring a rigid and linear organic backbone, are of interest for their potential luminescent properties. rsc.orgresearchgate.net

Electronic and Magnetic Coupling Phenomena

The this compound bridge facilitates significant electronic communication between the coordinated metal centers, leading to interesting magnetic properties and the formation of delocalized mixed-valence states.

Spectroscopic and magnetic studies have demonstrated strong metal-metal interactions across the this compound bridge. rsc.orgnih.gov In the binuclear iron(III) bis(acetylide) complex, ESR spectroscopy and magnetization measurements established a strong superexchange interaction propagating through the bridge, quantified by a magnetic exchange coupling constant (J) of -517 cm⁻¹. rsc.orgnih.govresearchgate.net This interaction is even stronger in the heterotrimetallic Fe₂Ru system, with a J value of -889 cm⁻¹, indicating that the coordination of the Cp*Ru⁺ fragment to the naphthalene ring reinforces the magnetic coupling between the terminal iron centers. rsc.orgnih.govresearchgate.net The orientation of the naphthalene bridge relative to the d-orbitals of the metal centers is a key factor in determining the extent of this interaction. isct.ac.jpwikipedia.org

The electronic coupling mediated by the this compound bridge is strong enough to support stable mixed-valence (MV) states. rsc.orgnih.gov The mixed-valence Fe(II)/Fe(III) complex, [Cp(dppe)Fe-C≡C-(1,4-nph)-C≡C-Fe(dppe)Cp][PF₆], can be synthesized in high yield (88-98%) through the comproportionation of the neutral Fe(II)₂ species and the dicationic Fe(III)₂ species. rsc.orgnih.gov

Analysis of the near-infrared (NIR) spectra of these mixed-valence compounds reveals intense, low-energy intervalence charge-transfer (IVCT) bands. rsc.orgnih.gov These bands are characteristic of a photodriven electron transfer process between the metal centers over a distance of approximately 12 Å. rsc.orgnih.govresearchgate.net Based on the properties of these IVCT bands, these complexes are classified as strongly coupled Class III systems under the Robin and Day classification. rsc.orgnih.gov This classification signifies a high degree of charge delocalization, where the transferring electron is essentially delocalized over both metal sites and the bridging ligand. rsc.orgnih.gov For the diiron mixed-valence complex, the electronic coupling element (HAD) is 2140 cm⁻¹, and for the Fe₂Ru analogue, it is 2230 cm⁻¹, further confirming the strong electronic communication across the this compound bridge. rsc.orgnih.gov

| Complex | Oxidation States | Robin-Day Class | Electronic Coupling (HAD) | Reorganization Energy (λ) | Reference |

|---|---|---|---|---|---|

| [4][PF₆] | Fe(II)/Fe(III) | Class III | 2140 cm⁻¹ | ~4250 cm⁻¹ | rsc.orgnih.gov |

| [5B][PF₆]₂ | Fe(II)/Fe(III) in Fe₂Ru system | Class III | 2230 cm⁻¹ | ~4410 cm⁻¹ | rsc.orgnih.gov |

Organometallic Chemistry and Metal Coordination Complexes of 1,4 Diethynylnaphthalene

Electronic and Magnetic Properties

The integration of 1,4-diethynylnaphthalene as a bridging ligand in bimetallic complexes has opened avenues for investigating fundamental electronic and magnetic phenomena. The planar and aromatic nature of the naphthalene (B1677914) core, combined with the linear and conjugated ethynyl (B1212043) linkers, facilitates significant electronic communication between the metal centers. This communication is crucial for understanding and developing molecular wires and materials with novel electronic properties.

Superexchange interactions, the magnetic coupling between two non-bonded metal centers mediated through a bridging ligand, are a key feature of this compound-based bimetallic complexes. The extent of this interaction is quantified by the magnetic exchange coupling constant, J. In diiron(III) complexes bridged by this compound, strong antiferromagnetic superexchange interactions have been observed. researchgate.netacs.org

For the binuclear iron complex, [Cp(dppe)Fe-C≡C-(1,4-naphthalene)-C≡C-Fe(dppe)Cp][PF₆]₂, a significant antiferromagnetic coupling with a J value of -517 cm⁻¹ has been reported. researchgate.netacs.org This strong interaction is propagated through the this compound bridge. researchgate.netacs.org Further modification of the complex by coordination of a {CpRu}⁺ fragment to the naphthalene ring, forming [Cp(dppe)Fe-C≡C-{1,4-naphthalene(RuCp)}-C≡C-Fe(dppe)Cp][PF₆]₂, enhances this interaction. researchgate.netacs.org In this heterotrimetallic system, the superexchange interaction between the two iron(III) centers is even stronger, with a J value of -889 cm⁻¹. researchgate.netacs.org This enhancement is attributed to the electronic influence of the {Cp*Ru}⁺ group on the bridging ligand. acs.org

These findings demonstrate that the this compound unit is an effective mediator for strong magnetic coupling between metal centers, a property that is tunable through chemical modification of the bridge.

Table 1: Superexchange Interaction Data for this compound Bridged Complexes

| Complex | Magnetic Exchange Coupling Constant (J) (cm⁻¹) |

| [Cp(dppe)Fe-C≡C-(1,4-naphthalene)-C≡C-Fe(dppe)Cp][PF₆]₂ | -517 |

| [Cp(dppe)Fe-C≡C-{1,4-naphthalene(RuCp)}-C≡C-Fe(dppe)Cp*][PF₆]₂ | -889 |

Data sourced from references researchgate.netacs.org.

The this compound bridge also plays a critical role in mediating photodriven electron transfer between metal centers in mixed-valence complexes. These processes are fundamental to the development of molecular electronic devices and artificial photosynthetic systems. The electronic coupling between the metal centers and the reorganization energy associated with the electron transfer are key parameters governing the efficiency of this process.

In mixed-valence complexes containing the [Cp(dppe)Fe]ⁿ⁺ (n = 0, 1) units bridged by this compound, a photodriven metal-to-metal electron transfer occurs over a distance of approximately 12 Å. researchgate.netacs.org For the mixed-valence species [Cp(dppe)Fe-C≡C-(1,4-naphthalene)-C≡C-Fe(dppe)Cp][PF₆], the reorganization energy for this process is approximately 4250 cm⁻¹. researchgate.netacs.org In the related heterotrimetallic mixed-valence complex, [Cp(dppe)Fe-C≡C-{1,4-naphthalene(RuCp)}-C≡C-Fe(dppe)Cp][PF₆]₂, the reorganization energy is slightly higher at 4410 cm⁻¹. researchgate.netacs.org

According to the Robin and Day classification, these mixed-valence compounds are considered strongly coupled Class III systems. researchgate.netacs.org This classification is supported by the large electronic coupling element (HAD) values of 2140 cm⁻¹ for the diiron complex and 2230 cm⁻¹ for the iron-ruthenium-iron complex. researchgate.netacs.org These values indicate significant electronic delocalization between the metal centers through the this compound bridge.

Table 2: Photodriven Electron Transfer Data for this compound Bridged Mixed-Valence Complexes

| Complex | Reorganization Energy (cm⁻¹) | Electronic Coupling (HAD) (cm⁻¹) |

| [Cp(dppe)Fe-C≡C-(1,4-naphthalene)-C≡C-Fe(dppe)Cp][PF₆] | ~4250 | 2140 |

| [Cp(dppe)Fe-C≡C-{1,4-naphthalene(RuCp)}-C≡C-Fe(dppe)Cp*][PF₆]₂ | ~4410 | 2230 |

Data sourced from references researchgate.netacs.org.

Advanced Spectroscopic Characterization of 1,4 Diethynylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 1,4-diethynylnaphthalene and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative, such as 1,4-bis(trimethylsilylethynyl)naphthalene, reveals distinct signals for the aromatic and substituent protons. In this derivative, the trimethylsilyl (B98337) (TMS) protons appear as a sharp singlet far upfield, typically around δ 0.33 ppm. The aromatic protons of the naphthalene (B1677914) core give rise to a more complex pattern in the downfield region. The protons on the naphthalene ring typically appear as multiplets, with distinct signals for the H-2/H-3 and H-5/H-6/H-7/H-8 protons, reflecting their different chemical environments. For 1,4-bis(trimethylsilylethynyl)naphthalene, two sets of signals are observed in the aromatic region: a singlet at δ 7.62 ppm corresponding to the H-2 and H-3 protons, and a doublet of doublets at δ 7.61 ppm and δ 8.33 ppm for the remaining four protons on the other ring nih.gov. The acetylenic protons of the parent this compound would be expected to show a characteristic singlet in the region of δ 3-4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For 1,4-bis(trimethylsilylethynyl)naphthalene, the TMS methyl carbons appear at approximately δ -14.72 ppm. The sp-hybridized carbons of the ethynyl (B1212043) groups are particularly characteristic, appearing in the δ 85-110 ppm range. Specifically, for the silyl-derivative, signals are found at δ 86.42 and δ 87.79 ppm nih.gov. The sp²-hybridized carbons of the naphthalene ring are observed further downfield, typically between δ 110 and 140 ppm nih.gov. The symmetry of the 1,4-substituted naphthalene core simplifies the spectrum compared to asymmetrically substituted derivatives.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|---|

| 1,4-Bis(trimethylsilylethynyl)naphthalene | ¹H | CDCl₃ | 0.33 (s, 18H) | -Si(CH₃)₃ |

| 7.61 (dd, 2H), 7.62 (s, 2H), 8.33 (dd, 2H) | Aromatic-H | |||

| ¹³C | -14.72 | -Si(CH₃)₃ | ||

| 86.42, 87.79, 106.50, 111.53, 112.24, 114.96, 118.02 | Alkyne & Aromatic-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most diagnostic peaks are those associated with the alkyne functionalities. The terminal alkyne C-H bond (≡C-H) exhibits a sharp and strong stretching vibration in the range of 3330-3270 cm⁻¹ jove.com. The carbon-carbon triple bond (C≡C) stretch appears as a weak to medium intensity band in the region of 2260-2100 cm⁻¹ jove.com. The intensity of this band is often weak for symmetrical or near-symmetrical alkynes.

The aromatic naphthalene core also gives rise to characteristic absorptions. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. The aromatic C=C ring stretching vibrations result in several bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations ("oop") appear in the 900-675 cm⁻¹ region and can sometimes provide information about the substitution pattern of the aromatic ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | Strong, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C≡C Stretch | Alkyne | 2260 - 2100 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. The introduction of ethynyl groups onto the naphthalene core significantly extends the π-conjugated system, which has a pronounced effect on the electronic absorption spectrum. This extension of conjugation results in a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted naphthalene.

For example, the UV absorption spectrum of 1,4-bis(trimethylsilylethynyl)naphthalene shows a strongly red-shifted absorption maximum at 347 nm, a significant shift from the longest wavelength absorption of naphthalene itself nih.gov. This shift is attributed to the π → π* transitions of the extended chromophore. The molar absorptivity (ε) also increases with extended conjugation. The electronic properties and the λ_max can be further tuned by introducing different substituents onto the naphthalene ring or the ethynyl groups. Polymers derived from this compound show even further red-shifted absorptions, often extending into the visible region, due to the highly extended π-system along the polymer backbone.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|---|

| Naphthalene | Cyclohexane | 275 | 6,000 | π → π |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | Cyclohexane | 347 | 44,000 | π → π |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals, radical ions, or triplet states. While this compound itself is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent, the technique is highly valuable for studying its radical ions or polymeric derivatives.

Polymers synthesized from this compound can be doped to create conducting polymers. This process involves the formation of paramagnetic species like polarons (radical cations) and bipolarons (dications) along the polymer chain. ESR spectroscopy can directly detect and quantify these species, providing critical information about the charge carriers and the conduction mechanism within the material rsc.org. The g-value, line shape, and line width of the ESR signal can offer insights into the electronic structure of the radical species and its interaction with its environment. Although specific ESR studies on poly(this compound) are not widely reported, the technique remains a powerful potential tool for characterizing the paramagnetic states in its derivatives and polymers rsc.org.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, with ⁵⁷Fe being the most common. This technique is not applicable to this compound itself. However, it becomes an invaluable tool for characterizing organometallic complexes where this compound or its derivatives act as ligands coordinated to a Mössbauer-active metal center, such as iron.

If this compound were incorporated into an iron-carbonyl complex, for example, ⁵⁷Fe Mössbauer spectroscopy could provide precise information about the electronic environment of the iron nucleus. Key parameters obtained from the spectrum include the isomer shift (δ), which indicates the oxidation state and s-electron density at the iron nucleus, and the quadrupole splitting (ΔE_Q), which provides information about the symmetry of the electric field around the nucleus. These parameters would reveal details about the nature of the bonding between the iron atom and the π-system of the diethynylnaphthalene ligand.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₁₄H₈), the molecular ion peak [M]⁺ would be observed at m/z = 176. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation of aryl alkynes is influenced by both the stable aromatic core and the reactive alkyne groups. Common fragmentation pathways for terminal alkynes include the loss of a hydrogen atom to form a stable [M-1]⁺ ion jove.com. Another characteristic fragmentation for alkynes is cleavage of the bond beta to the triple bond, which for a related compound like 1-pentyne, leads to the formation of a resonance-stabilized propargyl cation at m/z 39 jove.com. For this compound, fragmentation would likely involve initial loss of hydrogen, followed by rearrangements and fragmentation of the naphthalene ring system itself, leading to characteristic aromatic fragments.

| Compound | m/z (Expected) | Ion/Fragment | Significance |

|---|---|---|---|

| This compound | 176 | [C₁₄H₈]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [C₁₄H₇]⁺ | Loss of H atom ([M-H]⁺) | |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | 321 | [C₂₀H₂₄Si₂ + H]⁺ | [M+H]⁺ Ion |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined with very high accuracy.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a crucial thermoanalytical technique used to characterize the thermal properties of this compound and its derivatives. This method is particularly valuable for investigating the exothermic curing process, where the ethynyl groups undergo polymerization upon heating, leading to the formation of a highly cross-linked, thermally stable polymer network. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about the onset, peak, and enthalpy of polymerization.

Detailed research into the thermal curing of silicon-containing arylacetylene resins has provided valuable insights into the behavior of diethynylnaphthalene derivatives. In a study focused on designing heat-resistant polymers, a poly(silylene-co-naphthalene-phenylene) (PSNP) resin was synthesized using 2,7-diethynylnaphthalene, a derivative of this compound. The thermal curing of this resin was meticulously analyzed using DSC.

The DSC curve for the PSNP resin, obtained at a heating rate of 10 °C/min in a nitrogen atmosphere, revealed a distinct exothermic peak corresponding to the thermal polymerization of the ethynyl groups. The curing reaction was observed to occur in a temperature range of 178–234 °C, with the peak of the exotherm at 207 °C ecust.edu.cn. This indicates the temperature at which the rate of polymerization is at its maximum.

Furthermore, the curing enthalpy of the PSNP resin was determined to be 241.9 J/g ecust.edu.cn. The enthalpy of curing is a measure of the total heat released during the polymerization reaction and is directly related to the number of reacted ethynyl groups. A lower curing enthalpy, when compared to other resins like poly(silane arylacetylene) (PSA) which has an enthalpy of 415.2 J/g, suggests a more efficient or different curing mechanism ecust.edu.cn. The lower curing temperature range and enthalpy for the diethynylnaphthalene-based resin are advantageous for processing, as they can reduce energy consumption and thermal stress during manufacturing.

The data obtained from the DSC analysis of the PSNP resin is summarized in the interactive table below.

| Property | Value | Unit |

| Curing Temperature Range | 178 - 234 | °C |

| Peak Curing Temperature | 207 | °C |

| Curing Enthalpy | 241.9 | J/g |

| Heating Rate | 10 | °C/min |

| Atmosphere | Nitrogen | - |

This detailed analysis of a 2,7-diethynylnaphthalene-based resin underscores the utility of DSC in characterizing the thermal polymerization of this compound derivatives. The precise determination of curing temperatures and enthalpies is critical for optimizing curing cycles, ensuring complete polymerization, and ultimately tailoring the thermal and mechanical properties of the final polymer for advanced applications.

Computational and Theoretical Investigations of 1,4 Diethynylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-diethynylnaphthalene at the molecular level. These methods are used to predict geometries, electronic structures, and spectroscopic properties, providing a theoretical framework for experimental observations.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for the computational study of enediyne systems due to its favorable balance of accuracy and computational cost. DFT studies involving this compound have often been conducted in the context of its use as a component in larger molecular systems, such as molecular wires or polymers. For instance, geometry optimizations and vibrational frequency calculations have been performed on this molecule as part of broader investigations into series of organic compounds. In these studies, functionals like B3LYP with basis sets such as 6-31G(d) are commonly employed to determine the optimized molecular structure and predict its vibrational spectra. DFT is also utilized to probe the electronic properties of organometallic complexes where this compound acts as a bridging ligand.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. While the literature points to the use of ab initio calculations for organometallic complexes that incorporate the this compound framework, specific studies focusing solely on the isolated molecule using these methods are not prominently featured in publicly accessible research. These methods are computationally intensive, which often limits their application to smaller systems. However, for systems where high accuracy is paramount, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be the approaches of choice to provide benchmark data on the structure and energetics of this compound.

Time-Dependent DFT (TD-DFT) for Excited States

The study of electronic excited states is crucial for understanding the photophysical properties of a molecule, such as its absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the vertical excitation energies and characterizing the nature of electronic transitions.

For this compound, TD-DFT calculations have been particularly relevant in the study of its role as a linker in dinuclear organometallic complexes. In these molecular wires, the electronic coupling between the metal centers is mediated by the diethynylnaphthalene bridge, and TD-DFT is employed to analyze the metal-to-ligand charge transfer (MLCT) bands and intervalence charge transfer (IVCT) phenomena observed in the electronic spectra of their oxidized forms. These theoretical analyses help to elucidate the extent of electronic delocalization and the nature of the frontier molecular orbitals involved in the electronic transitions. However, specific data on the calculated excited states of the isolated this compound molecule are not detailed in the available literature.

Mechanistic and Energetic Analyses

A significant area of theoretical interest for this compound is its propensity to undergo the Bergman cyclization, a thermal or photochemically induced reaction that converts an enediyne into a highly reactive p-benzyne diradical. Computational studies are invaluable for mapping the potential energy surface of this reaction and determining its energetic feasibility.

Bergman Cyclization Energetics

For this compound, the fusion of the diethynyl groups to a naphthalene (B1677914) core influences the geometry and strain of the enediyne system, which in turn affects the cyclization energetics. While general DFT studies on the Bergman cyclization of diverse enediyne systems are common, specific energetic data for this compound's transformation into the corresponding naphthalene-fused p-benzyne diradical is not explicitly detailed in the surveyed scientific literature. Such calculations would be critical in assessing its potential as a thermally triggered diradical precursor.

Reaction Enthalpy and Activation Barrier Determinations

The determination of the reaction enthalpy (ΔH_r) and the activation barrier (activation enthalpy, ΔH‡, or Gibbs free energy of activation, ΔG‡) is a central goal of computational studies on the Bergman cyclization. These values quantify the thermodynamic and kinetic viability of the reaction, respectively. DFT methods have been shown to provide reliable estimates for these parameters for a range of enediyne compounds. digitellinc.com

The general approach involves locating the transition state structure for the cyclization on the potential energy surface and calculating its energy relative to the reactant (the enediyne). The reaction enthalpy is determined by the energy difference between the product (the diradical) and the reactant. Although the photopolymerization of this compound has been studied, and the Bergman cyclization of other benzo-fused enediynes to form naphthalene derivatives has been investigated, specific calculated values for the reaction enthalpy and activation barrier for the Bergman cyclization of this compound are not available in the reviewed literature. These data would be essential for a quantitative understanding of its reactivity in this context.

Structure-Property Relationship Modeling of this compound

Computational and theoretical investigations play a crucial role in understanding the intricate relationship between the molecular structure of this compound and its unique electronic properties. By employing quantum chemical calculations, researchers can model and predict how geometric and electronic factors govern the behavior of this molecule, providing insights that are vital for the design of novel organic materials.

Molecular Geometry Effects on Electronic Properties

The electronic properties of this compound are intrinsically linked to its molecular geometry. The planarity of the molecule, the bond lengths and angles, and the rotational orientation of the ethynyl (B1212043) (–C≡CH) groups are key determinants of its electronic structure, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Planarity and Aromaticity: The naphthalene core is an aromatic system with a delocalized π-electron cloud. The introduction of ethynyl substituents at the 1 and 4 positions extends this π-system. The degree of planarity between the ethynyl groups and the naphthalene ring is critical for maximizing π-orbital overlap. Any significant deviation from planarity would disrupt this overlap, leading to a decrease in conjugation and a consequent change in electronic properties. Theoretical calculations confirm that a planar or near-planar conformation is the lowest energy state for such conjugated molecules.

A perfectly planar conformation allows for the most effective overlap between the p-orbitals of the ethynyl groups and the π-system of the naphthalene ring. If the ethynyl groups rotate out of the plane of the naphthalene ring, this overlap is reduced. This reduction in orbital overlap would lead to:

An increase in the HOMO-LUMO gap: Reduced conjugation generally results in a destabilization of the HOMO and a stabilization of the LUMO, widening the energy gap. This would manifest as a blue shift (a shift to shorter wavelengths) in the molecule's absorption spectrum.

Changes in charge distribution: The molecular electrostatic potential surface would be altered, potentially affecting intermolecular interactions and the molecule's reactivity at specific sites.

Bond Length Alternation (BLA): In conjugated systems, the degree of π-electron delocalization is often reflected in the bond lengths. In a fully delocalized system, the carbon-carbon bond lengths tend to be more uniform. Computational models can precisely calculate these bond lengths. For this compound, the bond lengths within the naphthalene core and between the core and the ethynyl groups provide a quantitative measure of the extent of electronic communication across the molecule.

Conjugation Effects and Electronic Communication

The defining feature of this compound's electronic structure is the extended π-conjugation that spans the entire molecule, from one ethynyl terminus to the other, through the naphthalene bridge. This conjugation facilitates efficient electronic communication, a property that is highly desirable in molecular electronics and materials science.

Frontier Molecular Orbitals (HOMO and LUMO): The extent of conjugation directly influences the energy levels of the HOMO and LUMO. Compared to the parent naphthalene molecule, the addition of the two ethynyl groups extends the conjugated system. This extension typically raises the energy of the HOMO and lowers the energy of the LUMO.

DFT calculations on naphthalene have determined its HOMO-LUMO gap to be around 4.75 eV samipubco.com. The introduction of conjugated substituents, such as ethynyl groups, is known to decrease this gap researchgate.net. This reduction in the energy gap is a direct consequence of the extended π-system, which allows for greater electron delocalization. The HOMO of this compound is expected to show significant electron density distributed across the entire π-system, including the ethynyl groups, while the LUMO will also be delocalized over the molecule, representing the accessible state for an accepted electron.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| This compound | Value not available | Value not available | Expected < 4.75 | DFT (Predicted) |

Electronic Communication: The naphthalene core acts as a bridge facilitating communication between the two terminal ethynyl groups. This communication can be understood in terms of "through-bond" and "through-space" interactions.

Through-bond interaction: This is the dominant mechanism in this compound, where electronic effects are transmitted through the covalent framework of the π-conjugated system. The efficiency of this communication is critical for applications where the molecule is used as a molecular wire.

Through-space interaction: In some molecular geometries, direct interaction between the π-orbitals of the two ethynyl groups might be possible, though this is less likely to be significant in the linear, extended structure of the 1,4-isomer compared to more compact, cyclic structures scielo.brnih.gov.

Theoretical models can quantify the degree of electronic communication by calculating the electronic coupling matrix element (Vab), which describes the interaction between two states localized on different parts of the molecule (e.g., the two ends). A larger Vab value indicates stronger electronic communication. Studies on bridged naphthalene dimers have shown that electronic interaction is highly dependent on the separation and orientation of the chromophores nih.gov. In this compound, the rigid and conjugated nature of the bridge ensures effective electronic coupling between the termini. This strong coupling is essential for efficient charge transport in molecular electronic devices.

Applications of 1,4 Diethynylnaphthalene in Advanced Materials and Devices

Organic Electronics and Optoelectronics

The delocalized π-electron system of the naphthalene (B1677914) core, extended through the ethynyl (B1212043) linkages, imparts semiconducting properties to materials derived from 1,4-diethynylnaphthalene. This has led to its investigation in a variety of organic electronic and optoelectronic applications, where the ability to transport charge and interact with light is paramount.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based polymers have emerged as significant materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, a critical component for full-color displays and lighting. mdpi.comgriffith.edu.aunih.gov The wide bandgap of the naphthalene unit makes it a suitable candidate for hosting blue-light-emitting chromophores. While direct applications of homopolymers of this compound in OLEDs are not extensively documented, its use as a comonomer in copolymers is a promising strategy.

The incorporation of the 1,4-naphthalene moiety into copolymers can effectively tune the emission color and enhance device performance. For instance, copolymers of 1,4-naphthalene with other aromatic units have been synthesized via Suzuki coupling polymerization for use in poly(9-vinyl carbazole) (PVK)-based OLEDs. mdpi.comgriffith.edu.aunih.gov In these devices, the naphthalene-containing polymer can act as a blue-emitting guest material within the PVK host.

One study on 1,4-naphthalene-based copolymers, PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT, demonstrated the impact of the comonomer structure on the electroluminescent properties. mdpi.comgriffith.edu.aunih.gov The polymer PNP(1,4)-TF, when blended with PVK, resulted in blue-emitting OLEDs. The performance of these devices is summarized in the table below.

| Device Configuration | Emitter | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

| PVK host-based | 6 wt% PNP(1,4)-TF | ~600 at ~11 V | 0.16 | 0.25 |

These findings highlight the potential of 1,4-naphthalene derivatives in developing efficient blue OLEDs. The use of this compound as a monomer for synthesizing such copolymers through methods like Sonogashira coupling could offer a direct route to materials with desirable electroluminescent properties. The rigid ethynyl linkages would ensure a high degree of conjugation, which is beneficial for charge transport and luminescence efficiency.

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) are devices that transduce ionic signals into electronic signals, making them highly suitable for bioelectronic applications. rsc.orgcurtin.edu.au The active material in an OECT must exhibit mixed ionic and electronic conductivity. While research in this area has heavily focused on p-type polymers, there is a growing interest in developing n-type materials to enable complementary circuits.

Naphthalene diimide (NDI)-based small molecules and polymers have been investigated as promising n-type channel materials for accumulation mode OECTs. rsc.org These materials, when functionalized with glycol side chains, demonstrate the necessary ion permeability for OECT operation. For example, an NDI-based small-molecule OMIEC (organic mixed ionic-electronic conductor) has shown excellent performance and stability in water. rsc.org

Although there is no direct report on the use of this compound in OECTs, its incorporation into conjugated polymers could offer a pathway to new OECT materials. The ethynyl linkages can be used to create extended π-conjugated systems, and appropriate functionalization of the naphthalene core or comonomer units could introduce the necessary hydrophilicity and ion-transporting capabilities.

Conjugated Polymers for Semiconducting Devices

The ability to form extended π-conjugated systems through polymerization of the ethynyl groups makes this compound a valuable monomer for the synthesis of semiconducting polymers. These polymers are the active components in a range of organic electronic devices, including organic field-effect transistors (OFETs).

Naphthalene-based conjugated polymers have been explored for their charge transport properties. researchgate.net Copolymers incorporating naphthalene units can be synthesized through various cross-coupling reactions, such as Suzuki and Stille coupling, to create materials with tailored electronic properties. griffith.edu.aufrontiersin.org

For instance, copolymers based on 1,4-naphthalene have been designed to have a twisted backbone geometry, which can reduce intermolecular aggregation and fluorescence quenching, features that are beneficial for certain optoelectronic applications. mdpi.com The thermal stability of these polymers is also a critical factor for device longevity, with some 1,4-naphthalene-based copolymers exhibiting decomposition temperatures above 500 °C. mdpi.com

While specific data on the semiconducting properties of polymers derived solely from this compound is limited, the broader class of poly(arylene ethynylene)s, to which it belongs, is known for its interesting electronic and photophysical properties. The rigid rod-like structure imparted by the ethynyl linkages can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in OFETs.

Molecular Wires for Charge Transport

At the single-molecule level, the rigid and conjugated structure of this compound makes it an intriguing candidate for a molecular wire. Molecular wires are single molecules or short oligomers capable of transporting charge between two electrodes, forming the basis of molecular-scale electronic devices.

The charge transport characteristics of molecular junctions are highly dependent on the molecule's structure, its connection to the electrodes, and the surrounding environment. mdpi.comresearchgate.net Studies on molecular junctions often involve measuring the conductance of a single molecule trapped between two metallic contacts.

The ethynyl groups in this compound can serve as effective linkers to anchor the molecule to metal electrodes, such as gold, facilitating the formation of stable molecular junctions for charge transport studies. The extended π-system of the naphthalene core is expected to provide a pathway for efficient charge delocalization and transport along the molecular backbone.

Sensor Technologies

The unique photophysical properties of naphthalene derivatives, such as their strong fluorescence, make them excellent candidates for the development of chemical sensors. rsc.orgresearchgate.netnih.gov The fluorescence of these compounds can be sensitive to the presence of specific analytes, leading to changes in emission intensity or wavelength that can be used for detection.

Development of Humidity Sensors

Humidity sensors are crucial in a wide range of applications, from industrial process control to environmental monitoring. Polymer-based humidity sensors operate on the principle that the adsorption of water molecules onto a sensitive polymer film alters its electrical or optical properties. mdpi.commdpi.com

Capacitive humidity sensors, for example, utilize a polymer layer as a dielectric material. The adsorption of water molecules, which have a high dielectric constant, increases the capacitance of the sensor. mdpi.com Resistive humidity sensors, on the other hand, rely on changes in the electrical conductivity of the polymer film upon exposure to moisture. mdpi.com

While there are no specific reports on the use of this compound in humidity sensors, polymers containing polar functional groups or having a porous structure are generally good candidates for humidity sensing applications. mdpi.com The ethynyl groups of this compound could potentially be functionalized to introduce hydrophilic moieties that enhance water adsorption. Furthermore, the polymerization of this compound could lead to the formation of microporous polymer networks, which would provide a high surface area for interaction with water molecules.

The development of fluorescent sensors based on naphthalene derivatives for the detection of various analytes, including metal ions and hydrazine, has been reported. rsc.orgresearchgate.netnih.gov This suggests that polymers derived from this compound could also be explored for optical humidity sensing, where changes in fluorescence are correlated with the ambient humidity level.

Exploration in Optical Sensor Platforms

Currently, there is a notable lack of specific research and published data on the application of this compound in the development of optical sensor platforms. While polymers based on other naphthalene derivatives, such as distyrylnaphthalene and diaminonaphthalene, have been investigated for fluorescent sensing applications, similar studies explicitly involving this compound are not readily found in publicly available scientific literature. Therefore, a detailed analysis of its role or potential in this area cannot be provided at this time.

Reactivity and Chemical Transformations of 1,4 Diethynylnaphthalene Beyond Polymerization

Acid-Catalyzed Reactions Involving Ethynyl (B1212043) Protons

The terminal ethynyl groups of 1,4-diethynylnaphthalene possess acidic protons that can be involved in various acid-catalyzed reactions. One of the most fundamental reactions in this category is the hydration of the alkyne functionalities. In the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst, the ethynyl groups can undergo hydration to yield carbonyl compounds.

The reaction proceeds via the formation of a vinyl carbocation intermediate upon protonation of the triple bond, followed by the nucleophilic attack of water. Tautomerization of the resulting enol then affords the more stable keto form. For this compound, this reaction is expected to produce 1,4-diacetylnaphthalene.

Table 1: Predicted Products of Acid-Catalyzed Hydration of this compound

| Reactant | Reagents | Expected Product |

| This compound | H₂O, H₂SO₄, HgSO₄ | 1,4-Diacetylnaphthalene |

It is important to note that the reaction conditions need to be carefully controlled to prevent polymerization, which can be a significant side reaction under strongly acidic conditions.

Halogenation and Dehalopolycondensation Processes

The reaction of this compound with halogens can proceed via two main pathways: electrophilic addition to the ethynyl triple bonds and electrophilic substitution on the naphthalene (B1677914) ring. The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the halogen, the solvent, and the presence or absence of a catalyst.

Under mild conditions, in the absence of a Lewis acid catalyst, the addition of halogens such as bromine or iodine across the triple bonds is the predominant reaction. This would lead to the formation of 1,4-bis(1,2-dihaloethenyl)naphthalene derivatives.

In the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination, electrophilic aromatic substitution on the naphthalene ring can occur. The ethynyl groups are deactivating, directing the incoming electrophile to the 5- and 8-positions of the naphthalene ring.

Dehalopolycondensation is a subsequent process that can occur with the dihalogenated derivatives of this compound. This process typically involves the elimination of a hydrogen halide or a dihalogen molecule from the monomer units to form a polymer. While this article focuses on non-polymeric transformations, it is crucial to understand that the halogenated derivatives of this compound are potential monomers for such polymerization reactions.

Table 2: Potential Products of Halogenation of this compound

| Reagent | Conditions | Potential Product(s) |

| Br₂ | Non-polar solvent, dark | 1,4-Bis(1,2-dibromoethenyl)naphthalene |

| Br₂, FeBr₃ | Dark | 5-Bromo-1,4-diethynylnaphthalene, 5,8-Dibromo-1,4-diethynylnaphthalene |

| I₂ | Various | 1,4-Bis(1,2-diiodoethenyl)naphthalene |

High-Temperature Reaction Pathways